molecular formula C13H24N2O2 B1449925 Tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate CAS No. 1408075-19-3

Tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate

Cat. No.: B1449925
CAS No.: 1408075-19-3
M. Wt: 240.34 g/mol
InChI Key: QODLWXAMPOHERW-UHFFFAOYSA-N
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Description

Tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate is a strategically important spirocyclic chemical building block for medicinal chemistry and drug discovery research. The incorporation of spirocyclic elements in drug design, such as the 2-azaspiro[3.5]nonane system, is a recognized strategy for accessing new chemical space and improving drug candidates. These structures offer significant advantages, including the reduction of conformational flexibility and the potential for improved physicochemical and pharmacokinetic properties . This controlled spatial disposition makes this scaffold particularly valuable for probing and exploiting specific regions of enzyme active sites, which is crucial for developing potent inhibitors . This compound serves as a key precursor to various biologically active molecules. Research indicates that related 7-oxo-2-azaspiro[3.5]nonane intermediates have been investigated in the development of compounds with high physiological activities, such as Respiratory Syncytial Virus (RSV) inhibitors and irreversible inhibitors of the Epidermal Growth Factor Receptor (EGFR) . The primary amine, protected by a Boc (tert-butoxycarbonyl) group, provides a versatile handle for further synthetic elaboration, allowing researchers to efficiently create diverse compound libraries for screening against therapeutic targets. Its primary value lies in its application as a sophisticated intermediate in the structure-guided design of targeted molecular therapeutics.

Properties

IUPAC Name

tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-13(9-15)6-4-10(14)5-7-13/h10H,4-9,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QODLWXAMPOHERW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCC(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Preparation Methods

3.1. Construction of the Spirocyclic Core

  • The synthesis generally starts with a cyclization reaction to form the 2-azaspiro[3.5]nonane skeleton. This can be achieved by intramolecular alkylation or cyclization of suitable linear precursors containing amine and haloalkyl functional groups.

Data Table: Key Synthetic Parameters

Step Reagents/Conditions Typical Yield Notes
Spirocyclic core formation Haloalkyl amine, base, cyclization conditions 60–75% Intramolecular alkylation/cyclization
Boc protection Boc₂O, base (e.g., Et₃N), solvent (e.g., DCM) 80–90% Room temperature, inert atmosphere
Amination Ammonia or amine, solvent, reducing agent 60–70% Reductive amination or nucleophilic sub.
Purification Chromatography/recrystallization Final purity ≥97%

Research Findings and Literature Overview

  • Multiple literature sources (seven referenced in aggregate) describe variations on the synthetic route, with the highest-yielding method involving careful control of cyclization and amination steps.
  • The compound is typically produced at high purity (≥97%) for use as a building block in research and pharmaceutical development.
  • The hydrochloride salt can be prepared by treating the free base with hydrochloric acid, which enhances solubility and stability for certain applications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major product formed from the reduction of tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate is this compound .

Scientific Research Applications

Applications in Medicinal Chemistry

1. Drug Development

Tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate serves as a precursor for synthesizing various bioactive compounds. Its spirocyclic structure is particularly relevant for designing drugs that target neurological disorders, as spiro compounds often exhibit enhanced binding affinities to biological targets.

Case Study: Neuropharmacology
Recent studies have investigated the use of this compound in developing treatments for conditions such as depression and anxiety disorders. The spirocyclic nature allows for modulation of neurotransmitter systems, potentially leading to more effective therapies with fewer side effects.

2. Protein Degradation

This compound is also utilized as a building block in the synthesis of protein degraders, which are innovative therapeutic agents designed to selectively eliminate specific proteins associated with diseases, including cancer.

ApplicationDescription
Drug DevelopmentPrecursor for bioactive compounds targeting neurological disorders
Protein DegradationBuilding block for synthesizing selective protein degraders

Applications in Organic Synthesis

1. Synthetic Intermediates

Due to its functional groups, this compound is employed as an intermediate in organic synthesis processes. It can be transformed into various derivatives that are useful in pharmaceutical formulations.

2. Asymmetric Synthesis

The compound's chiral centers make it a candidate for asymmetric synthesis, allowing chemists to produce enantiomerically pure compounds that are critical in drug formulation.

Comparison with Similar Compounds

Spirocyclic analogs of this compound are distinguished by variations in ring substituents, heteroatom inclusion, and functional groups. Below is a detailed comparison:

Structural Analogs with Substituent Variations
Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Application Reference
tert-Butyl 7-benzoyl-2,7-diazaspiro[3.5]nonane-2-carboxylate C₂₀H₂₇N₂O₃ 343.5 g/mol Benzoyl at N7 Sigma receptor ligand (IC₅₀: 0.12 µM)
tert-Butyl 7-phenyl-2,7-diazaspiro[3.5]nonane-2-carboxylate C₁₉H₂₆N₂O₂ 314.4 g/mol Phenyl at N7 Intermediate for D4R antagonists
tert-Butyl 9-ethyl-2,7-diazaspiro[4.4]nonane-2-carboxylate C₁₃H₂₄N₂O₂ 255.4 g/mol Ethyl at C9, larger spiro ring N/A (synthetic intermediate)

Key Observations :

  • Substituent Effects : The benzoyl derivative (C20H27N2O3) exhibits enhanced sigma receptor affinity compared to the phenyl analog, likely due to increased electron-withdrawing effects and steric bulk .
  • Ring Size: Increasing the spiro ring size (e.g., 2,7-diazaspiro[4.4]nonane) reduces molecular weight but may compromise target selectivity due to altered ring strain .
Heteroatom-Modified Analogs
Compound Name Molecular Formula Molecular Weight Heteroatom Inclusion Application Reference
tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate C₁₂H₂₁N₂O₃ 227.3 g/mol Oxygen at C5 Improved solubility
tert-Butyl 7-amino-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate C₁₂H₂₂N₂O₃ 242.3 g/mol Oxygen at C5, amino at C7 Potential CNS drug candidate

Key Observations :

  • Oxygen Incorporation : The 5-oxa analog (C12H21N2O3) shows increased polarity (predicted logP: -0.84) compared to the parent compound (logP: ~2.5), enhancing aqueous solubility .
  • Dual Functionalization: The 5-oxa-7-amino derivative (C12H22N2O3) combines conformational rigidity with hydrogen-bonding capability, making it suitable for blood-brain barrier penetration .
Functionalized Derivatives
Compound Name Molecular Formula Molecular Weight Functional Group Synthetic Use Reference
tert-Butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate C₁₃H₂₁N₃O₂ 259.3 g/mol Cyano at C2 Electrophilic intermediate
tert-Butyl (6R)-6-(trifluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate C₁₃H₂₁F₃N₂O₂ 294.3 g/mol Trifluoromethyl at C6 Chiral building block

Key Observations :

  • Electron-Withdrawing Groups: The cyano-substituted derivative (C13H21N3O2) is used in nucleophilic substitutions, leveraging the nitrile's reactivity .
  • Chiral Centers : The trifluoromethyl analog (C13H21F3N2O2) introduces chirality, critical for enantioselective drug synthesis .

Biological Activity

Tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate (CAS Number: 1408075-19-3) is a compound of significant interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article explores its biological activity, synthesizing data from various studies, case analyses, and relevant findings.

Molecular Formula : C13H24N2O2
Molecular Weight : 240.34 g/mol
IUPAC Name : this compound
Appearance : Sticky oil to solid
Purity : ≥97% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic processes. Research indicates that this compound may act as a modulator of certain signaling pathways, potentially influencing neurochemical activities and exhibiting neuroprotective effects.

Neuroprotective Effects

In a study examining the neuroprotective properties of related spiro compounds, it was found that these compounds could reduce oxidative stress and neuronal apoptosis in vitro. The mechanism involves the modulation of reactive oxygen species (ROS) levels, which are critical in neurodegenerative diseases .

Case Study 1: Neuroprotection in Cell Cultures

A recent experiment assessed the effects of this compound on neuronal cell cultures exposed to oxidative stress. Results indicated a significant reduction in cell death compared to control groups treated with oxidative agents alone. The compound's ability to scavenge ROS was highlighted, suggesting its potential use in treating neurodegenerative disorders .

Treatment GroupCell Viability (%)ROS Levels (µM)
Control4525
Compound A7810
tert-butyl Compound85 5

Case Study 2: Antimicrobial Testing

In another study, derivatives similar to this compound were tested against Staphylococcus aureus and Escherichia coli. The results indicated that these compounds exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, warranting further investigation into their antimicrobial mechanisms .

Bacterial StrainMIC (µg/mL)Standard Antibiotic MIC (µg/mL)
Staphylococcus aureus3216
Escherichia coli64 32

Q & A

Q. Basic

  • Methodological Answer :
    Handling requires strict adherence to PPE protocols: nitrile gloves, lab coats, and respiratory protection (e.g., N95 masks) in well-ventilated areas. Spills should be contained using dry methods (sweeping/vacuuming) to avoid environmental release. Contaminated materials must be disposed of via licensed waste management services. Inspect gloves before use and follow proper removal techniques to prevent skin contact .

What analytical techniques are recommended for characterizing this compound?

Q. Basic

  • Methodological Answer :
    Key techniques include:
    • ¹H NMR : Optimize for spirocyclic systems (e.g., 400 MHz in CDCl₃; δ 3.3–4.2 ppm for amine/ether protons) .
    • Mass Spectrometry : Use APCI or ESI to confirm molecular ion peaks (e.g., [M-(t-Bu)]⁺ observed at m/z 201.0 vs. calculated 201.22) .
    • Chromatography : HPLC with C18 columns and acetonitrile/water gradients for purity assessment.

How can synthesis yields of this compound be optimized?

Q. Advanced

  • Methodological Answer :
    Reported yields for analogous spirocyclic compounds (e.g., 91.1% for tert-butyl-1-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate) suggest:

    FactorOptimization Strategy
    Reaction Temperature0–25°C to minimize side reactions
    CatalystsUse Pd/C or organocatalysts for amine coupling
    PurificationColumn chromatography (hexane/EtOAc gradients)

How should contradictory stability data under varying storage conditions be resolved?

Q. Advanced

  • Methodological Answer :
    Conduct accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring. Compare degradation products (e.g., tert-butyl cleavage or ring-opening) against controls. For conflicting results, validate methods using QbD principles and replicate under ISO 17025 guidelines .

What hazards are associated with this compound, and how is exposure managed?

Q. Basic

  • Methodological Answer :
    While specific toxicological data are limited, analogous compounds show:
    • H302 : Harmful if swallowed.
    • H315/H319 : Skin/eye irritation.
    • H335 : Respiratory irritation.
      First aid: Flush eyes/skin with water for ≥15 minutes; seek medical attention for persistent symptoms. Use activated charcoal for ingestion .

What environmental precautions are necessary for waste disposal?

Q. Basic

  • Methodological Answer :
    Avoid release into drains or soil. Collect waste in sealed containers labeled "hazardous organic residues." Coordinate with EPA-certified disposal services for incineration or chemical neutralization .

How can regioselective functionalization of the azaspiro ring be achieved?

Q. Advanced

  • Methodological Answer :
    Protect the amine group with Boc or Fmoc to direct reactivity. Use Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) at the 7-position. Monitor regiochemistry via NOESY NMR to confirm spatial orientation .

What strategies assess the compound’s genotoxic potential given limited data?

Q. Advanced

  • Methodological Answer :
    Prioritize OECD 471 (Ames test) with Salmonella strains TA98/TA100. Follow with micronucleus assays in human lymphocytes. If positive, conduct QSAR modeling to predict metabolite reactivity .

How are decomposition products analyzed during thermal stress testing?

Q. Advanced

  • Methodological Answer :
    Perform TGA-FTIR to identify volatile decomposition products (e.g., CO, NOₓ). Use LC-HRMS to detect non-volatile residues. Compare fragmentation patterns with NIST databases .

What metabolic pathways are hypothesized for this compound in preclinical studies?

Q. Advanced

  • Methodological Answer :
    Predict Phase I metabolism via CYP3A4-mediated oxidation of the tert-butyl group. Validate using liver microsomes and UPLC-QTOF to detect hydroxylated intermediates. Cross-reference with spirocyclic β-lactamase inhibitor analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate

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